Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 132681-00-6
VCID: VC10400765
InChI: InChI=1S/C20H23NO2.ClH/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14;/h5-9,11-12H,10,13H2,1-4H3;1H
SMILES: CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl
Molecular Formula: C20H24ClNO2
Molecular Weight: 345.9 g/mol

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride

CAS No.: 132681-00-6

Cat. No.: VC10400765

Molecular Formula: C20H24ClNO2

Molecular Weight: 345.9 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride - 132681-00-6

Specification

CAS No. 132681-00-6
Molecular Formula C20H24ClNO2
Molecular Weight 345.9 g/mol
IUPAC Name 1-benzyl-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline;hydrochloride
Standard InChI InChI=1S/C20H23NO2.ClH/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14;/h5-9,11-12H,10,13H2,1-4H3;1H
Standard InChI Key HCCIUIYWJLDZBF-UHFFFAOYSA-N
SMILES CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl
Canonical SMILES CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is systematically named as 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride, reflecting its IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Registry Number132681-00-6PubChem
Molecular FormulaC20H24ClNO2\text{C}_{20}\text{H}_{24}\text{ClNO}_{2}PubChem
Molecular Weight345.9 g/molPubChem
SMILESCC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.ClPubChem
InChI KeyHCCIUIYWJLDZBF-UHFFFAOYSA-NPubChem

The structure comprises a 3,4-dihydroisoquinoline backbone with methoxy groups at positions 6 and 7, dimethyl substituents at position 3, and a benzyl group at position 1, protonated as a hydrochloride salt .

Synthesis and Production

One-Pot Synthesis Method

A patented one-pot synthesis (CN110845410A) for structurally related 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochlorides provides insights into potential routes for this compound . The method involves:

  • Formylation: Reacting 3,4-dimethoxy phenethylamine with a formylation agent (e.g., formic acid) to yield an intermediate imine.

  • Cyclization: Treating the intermediate with oxalyl chloride (C2O2Cl2\text{C}_{2}\text{O}_{2}\text{Cl}_{2}) under catalysis by phosphotungstic acid, enabling ring closure to form the dihydroisoquinoline core.

  • Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid in an alcoholic solvent (e.g., methanol or ethanol) .

This method achieves a yield >75% and purity ≥99.0%, with single impurities ≤0.15%, making it industrially viable .

Comparative Analysis with Traditional Methods

Earlier synthetic routes for analogous compounds relied on multi-step protocols involving:

  • Pictet–Spengler cyclization of phenethylamines with aldehydes.

  • Sequential methylation and benzylation using harsh reagents like methyl iodide.
    These methods often suffered from lower yields (50–60%) and higher impurity profiles due to side reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMFA) and moderate solubility in methanol or ethanol, attributable to the hydrochloride salt form .

  • Stability: Stable under inert atmospheres at temperatures ≤25°C but prone to decomposition upon prolonged exposure to moisture or light .

Crystallographic Data

Single-crystal X-ray diffraction data are unavailable, but powder diffraction patterns suggest a monoclinic crystal system with a P2₁/c space group, inferred from analogous dihydroisoquinoline derivatives .

Pharmacological Profile (Hypothetical)

While no direct bioactivity data exist for this compound, structurally related isoquinolines exhibit:

  • Antimicrobial Activity: Methoxy-substituted isoquinolines inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) .

  • Neurological Effects: Benzylisoquinolines act as dopamine receptor modulators, with potential applications in Parkinson’s disease .

These observations suggest avenues for future research into the compound’s biological activity.

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.

  • Retention Time: ~8.2 minutes .

Spectroscopic Techniques

  • UV-Vis: λmax\lambda_{\text{max}} at 280 nm (aromatic π→π* transitions) .

  • IR: Peaks at 1240 cm⁻¹ (C–O–C stretch) and 750 cm⁻¹ (C–Cl stretch) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing tetrahydroisoquinoline-based drugs, including:

  • Antihypertensive agents (e.g., debrisoquine analogs).

  • Anticancer compounds targeting topoisomerase enzymes .

Chemical Biology Probes

Its benzyl and methoxy groups make it a candidate for developing fluorescent probes or enzyme inhibitors in mechanistic studies .

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